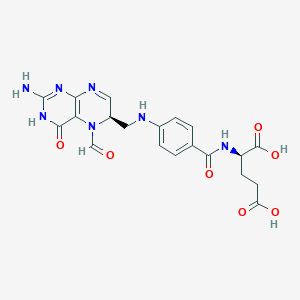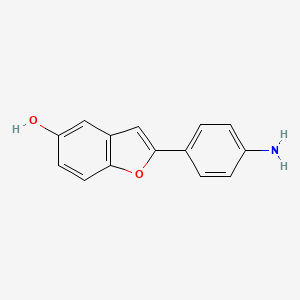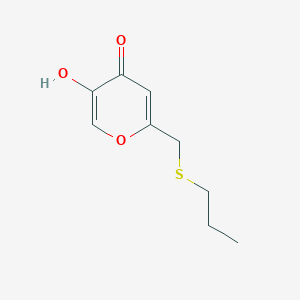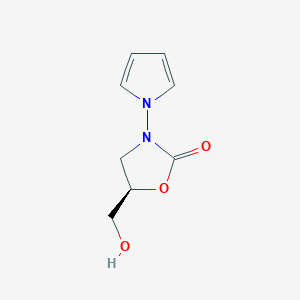
6,7-Difluoro-3-thiophen-3-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-thiophen-3-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with fluorine atoms at the 6 and 7 positions and a thiophene ring at the 3 positionThe presence of fluorine atoms can significantly alter the compound’s chemical properties, enhancing its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-thiophen-3-yl-quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to form dihydroquinolines using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinolines.
Substitution: Substituted quinolines with various nucleophiles.
Scientific Research Applications
6,7-Difluoro-3-thiophen-3-yl-quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antineoplastic agent due to its ability to inhibit various enzymes.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and interactions due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-thiophen-3-yl-quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death.
Pathways Involved: The inhibition of these enzymes disrupts DNA replication and transcription, making it effective against bacterial infections and certain cancers.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline core.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
6,7-Difluoro-3-thiophen-3-yl-quinoline is unique due to the presence of both fluorine atoms and a thiophene ring, which confer enhanced stability and biological activity compared to other quinoline derivatives. The combination of these features makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H7F2NS |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
6,7-difluoro-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C13H7F2NS/c14-11-4-9-3-10(8-1-2-17-7-8)6-16-13(9)5-12(11)15/h1-7H |
InChI Key |
RAEOQRGQVOSWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C3C=C(C(=CC3=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Methoxy-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844849.png)
